N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-13-6-5-7-14(21-2)15(13)16(19)18-10-12-11-22-17(23-12)8-3-4-9-17/h5-7,12H,3-4,8-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOIYGITSLDWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide typically involves the formation of the spiroketal core followed by the attachment of the benzamide moiety. One common method involves the condensation of lactones with diols in the presence of acid catalysts to form the spiroketal structure . The benzamide group can then be introduced through a nucleophilic substitution reaction using appropriate benzoyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The spiroketal structure can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzoyl chloride derivatives in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the spiroketal structure and substituted benzamide derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzamide moiety can interact with various proteins, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for targeted drug design and other specialized applications.
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure combined with a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 275.32 g/mol. The presence of the dioxaspiro structure contributes to its potential interactions with biological targets.
Target Interactions:
this compound is believed to interact with various biological macromolecules, including enzymes and receptors. The spirocyclic structure may allow it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets.
Biological Effects:
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects: The dimethoxybenzamide component may contribute to anti-inflammatory activity by modulating inflammatory pathways.
- Anticancer Potential: Some research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Bacterial Growth Inhibition | Showed significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Study 2 | Cytotoxicity Assay | Demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 20 µM. |
| Study 3 | Anti-inflammatory Assay | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 30%. |
Case Studies
-
Case Study on Antimicrobial Activity:
A research team evaluated the antimicrobial efficacy of this compound against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -
Case Study on Anti-cancer Properties:
In a study focusing on cancer treatment, the compound was tested against multiple cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary toxicity studies indicate low toxicity levels in mammalian cell lines; however, further studies are needed to establish a comprehensive safety profile.
Q & A
Basic: What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide?
Answer:
The synthesis involves two primary steps: (1) formation of the spiroketal core (1,4-dioxaspiro[4.4]nonane) and (2) coupling with 2,6-dimethoxybenzamide via nucleophilic substitution or amidation. Key methodologies include:
- Spiroketal Synthesis : Cyclization of diols or ketones under acidic conditions (e.g., p-toluenesulfonic acid) to form the spirocyclic ether .
- Amide Coupling : Use of coupling agents like EDCI/HOBt or activation of the carboxylic acid group (e.g., 2,6-dimethoxybenzoyl chloride) for reaction with the spiroketal-amine intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Spiroketal formation | p-TsOH, THF, reflux | 65 | 90 | |
| Amide coupling | EDCI, DCM, RT, 24h | 54 | 95 |
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation requires multi-technique analysis:
- 1H/13C NMR : Peaks for spiroketal protons (δ 3.8–4.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and aromatic protons (δ 6.5–7.0 ppm). Coupling constants (e.g., J = 8–12 Hz for spiroketal protons) confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) matching theoretical mass (±0.001 Da) .
- X-ray Crystallography : For unambiguous confirmation of spirocyclic geometry and bond angles .
Advanced: How can reaction yields be improved during spiroketal formation?
Answer:
Yield optimization strategies include:
- Continuous Flow Reactors : Enhanced control over reaction parameters (temperature, residence time) reduces side-product formation .
- Catalyst Screening : Bronsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl2) improve cyclization efficiency .
- Solvent Optimization : Use of toluene or DMF to stabilize transition states and reduce byproducts .
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| p-TsOH | 65 | 90 | 12 |
| ZnCl2 | 72 | 88 | 8 |
| No catalyst | <20 | 70 | 24 |
Advanced: What methodologies assess its potential biological activity?
Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases (IC50 determination) using fluorescence-based substrates .
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 and selectivity indices .
Table 3: Preliminary Bioactivity Data
| Assay Type | Target/Organism | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.5 µM | |
| Antibacterial | E. coli (ATCC 25922) | 50 µg/mL |
Advanced: How to address discrepancies in reported NMR data?
Answer:
Contradictions in NMR shifts often arise from:
- Solvent Effects : Compare data in CDCl3 vs. DMSO-d6; DMSO induces downfield shifts for NH protons .
- Dynamic Effects : Spiroketal ring puckering may cause splitting of proton signals; variable-temperature NMR clarifies conformational exchange .
- Impurity Peaks : Use 2D NMR (COSY, HSQC) to distinguish genuine signals from artifacts .
Advanced: What stabilizes this compound under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t1/2 = 2h at pH 2) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for room-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
